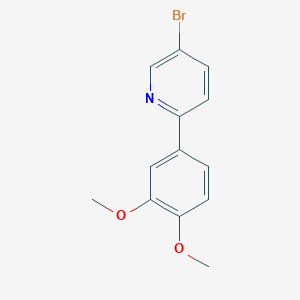
Methyl 3-(1H-pyrrol-3-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(1H-pyrrol-3-yl)propanoate: is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Classical Synthesis: One common method involves the reaction of 3-pyrrolecarboxaldehyde with methyl acrylate in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions to yield methyl 3-(1H-pyrrol-3-yl)propanoate.
Alternative Methods: Another approach involves the use of palladium-catalyzed coupling reactions, where 3-bromopyrrole reacts with methyl acrylate in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production methods often involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 3-(1H-pyrrol-3-yl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol or even further to an alkane.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the pyrrole ring, due to the electron-rich nature of the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Halogenated pyrrole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Methyl 3-(1H-pyrrol-3-yl)propanoate is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s pyrrole ring is a common motif in many biologically active molecules, making it a valuable intermediate in drug discovery and development.
Biological Studies: It is used in studies to understand the biological activity of pyrrole-containing compounds.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 3-(1H-pyrrol-3-yl)propanoate largely depends on its interaction with biological targets. The pyrrole ring can interact with various enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release the active pyrrole moiety, which can then participate in further biochemical reactions.
Comparación Con Compuestos Similares
Methyl 3-(1H-pyrrol-2-yl)propanoate: This compound differs in the position of the pyrrole ring attachment, which can influence its reactivity and biological activity.
Ethyl 3-(1H-pyrrol-3-yl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its physical and chemical properties.
Uniqueness: Methyl 3-(1H-pyrrol-3-yl)propanoate is unique due to its specific substitution pattern on the pyrrole ring, which can lead to distinct reactivity and interaction with biological targets compared to its isomers and analogs.
Propiedades
IUPAC Name |
methyl 3-(1H-pyrrol-3-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-8(10)3-2-7-4-5-9-6-7/h4-6,9H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEAYWGTOUTECR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CNC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(1R)-1-chloroethyl]benzene](/img/structure/B172487.png)
![1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine](/img/structure/B172490.png)





![6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B172512.png)






